6-(Piperazin-1-yl)pyridazine-4-carboxylic acid
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Overview
Description
6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the class of piperazines and pyridazines. It is characterized by the presence of a piperazine ring attached to a pyridazine ring, with a carboxylic acid functional group at the 4-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid typically involves the reaction of piperazine with pyridazine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with a halogenated pyridazine derivative in the presence of a base . The reaction conditions often involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
6-(Piperazin-1-yl)pyridazine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but contains a pyrimidine ring instead of a pyridazine ring.
Piperazine derivatives: Various piperazine derivatives are used in medicinal chemistry for their pharmacological properties.
Uniqueness
6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is unique due to the presence of both piperazine and pyridazine rings, which confer specific chemical and biological properties. Its carboxylic acid functional group also allows for further chemical modifications, making it a versatile compound for various applications .
Biological Activity
6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that combines piperazine and pyridazine moieties, making it a significant subject of study in medicinal chemistry and pharmacology. This compound has been explored for its potential biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and applications in treating various diseases.
The compound is characterized by its piperazine and pyridazine rings, which contribute to its unique chemical reactivity. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are essential for synthesizing derivatives with enhanced biological activities.
Table 1: Chemical Reactions of this compound
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Halogenated derivatives | Base (e.g., sodium hydroxide) |
Medicinal Chemistry Applications
This compound has been identified as a potential building block for synthesizing pharmaceutical compounds targeting neurological disorders and infections. Its structure allows it to interact with various biological macromolecules, making it a candidate for enzyme inhibition studies.
Mechanism of Action : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing their normal function. This mechanism is crucial in developing therapeutics for diseases where specific enzymes play a role in pathogenesis.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study : A study evaluated the antimicrobial activity of several piperazine derivatives, revealing that some exhibited moderate to strong inhibition against Mycobacterium tuberculosis. The biological activity was attributed to the inhibition of GlcN-6-P synthase, crucial for bacterial cell wall synthesis .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Compounds derived from this structure have demonstrated potent activity against various cancer cell lines.
Research Findings : A recent study highlighted that certain analogs exhibited IC50 values as low as 0.51 µM against human hepatocarcinoma cells (HepG2). These compounds induced apoptosis and increased reactive oxygen species (ROS) levels within the cells, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds based on the piperazine-pyridazine framework. Modifications at specific positions on the rings can enhance potency and selectivity against target enzymes or pathogens.
Table 2: Structure-Activity Relationships of Selected Derivatives
Compound Name | Target Activity | IC50 Value (µM) |
---|---|---|
Compound 10g | HepG2 cancer cells | 0.51 |
Derivative P10 | Mycobacterium tuberculosis | Moderate |
Benzoylpiperidine derivative | MAGL inhibition | 0.84 |
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6-piperazin-1-ylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-9(15)7-5-8(12-11-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15) |
InChI Key |
SHTVZBMOCHGZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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